3-Amino-4-(isopropylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(isopropylamino)benzonitrile is a chemical compound with the CAS Number: 355022-20-7 . It has a molecular weight of 175.23 and its IUPAC name is 3-amino-4-(isopropylamino)benzonitrile . The compound is available for research use.
Molecular Structure Analysis
The InChI code for 3-Amino-4-(isopropylamino)benzonitrile is 1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Corrosion Inhibition
A study on new benzonitrile derivatives, including a compound closely related to 3-Amino-4-(isopropylamino)benzonitrile, demonstrated their effectiveness as corrosion inhibitors for mild steel in an acid medium. These inhibitors show excellent protection, with one derivative outperforming the other due to differences in molecular structure. This research suggests that these compounds, through adsorption, form a protective layer on the steel surface, significantly reducing corrosion in acidic conditions. The study employs a combination of gravimetric, electrochemical techniques, and computational methods to elucidate the inhibition mechanism (Chaouiki et al., 2018).
Synthesis of Organic Compounds
Another application involves the synthesis of organic compounds, such as the production of 4-amino-1,2-dihydro-3-quinolinecarboxylates through a one-pot synthesis method. This process treats 2-(methylamino)benzonitrile with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters, showcasing the versatility of benzonitrile derivatives in organic synthesis. These compounds are of interest for further functionalization and potential pharmaceutical applications (Kobayashi et al., 1997).
Molecular Structure Analysis
Research into the molecular structure and crystal packing of 4-aminobenzonitriles and their derivatives provides valuable insights into the electronic and geometric properties influencing their chemical behavior. These studies contribute to a deeper understanding of molecular interactions, crucial for designing materials with specific electronic or optical properties (Heine et al., 1994).
Novel Synthesis Routes
The compound has been used in novel synthesis routes for creating 3-amino-1,2-benzisoxazoles, serving as intermediates for further chemical transformations. Such methodologies highlight the compound's role in expanding the toolkit for synthesizing complex organic molecules with potential applications in drug development and materials science (Shutske & Kapples, 1989).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-(propan-2-ylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQXTVGXGZYJFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620378 |
Source
|
Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(isopropylamino)benzonitrile | |
CAS RN |
355022-20-7 |
Source
|
Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.